Cas no 1629161-40-5 (Methyl 5-aminoisoxazole-3-carboxylate)
Methyl 5-aminoisoxazole-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 5-aminoisoxazole-3-carboxylate
- methyl 5-amino-1,2-oxazole-3-carboxylate
- methyl 5-amino-isoxazole-3-carboxylate
- 5-Aminoisoxazole-3-carboxylic acid methyl ester
- Z2160914665
- Z1862015833
- CS-0058753
- MFCD27923272
- Methyl5-aminoisoxazole-3-carboxylate
- 1629161-40-5
- AKOS022176286
- AS-43062
- EN300-217018
-
- MDL: MFCD27923272
- Inchi: 1S/C5H6N2O3/c1-9-5(8)3-2-4(6)10-7-3/h2H,6H2,1H3
- InChI Key: ASPWUCLSRISGIM-UHFFFAOYSA-N
- SMILES: O1C(=CC(C(=O)OC)=N1)N
Computed Properties
- Exact Mass: 142.03784206g/mol
- Monoisotopic Mass: 142.03784206g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 139
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 78.4
- XLogP3: 0.2
Methyl 5-aminoisoxazole-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M222850-10mg |
Methyl 5-Aminoisoxazole-3-carboxylate |
1629161-40-5 | 10mg |
$ 70.00 | 2022-06-04 | ||
| TRC | M222850-50mg |
Methyl 5-Aminoisoxazole-3-carboxylate |
1629161-40-5 | 50mg |
$ 230.00 | 2022-06-04 | ||
| TRC | M222850-100mg |
Methyl 5-Aminoisoxazole-3-carboxylate |
1629161-40-5 | 100mg |
$ 365.00 | 2022-06-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X56285-250mg |
Methyl 5-aminoisoxazole-3-carboxylate |
1629161-40-5 | 95% | 250mg |
¥558.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X56285-100mg |
Methyl 5-aminoisoxazole-3-carboxylate |
1629161-40-5 | 95% | 100mg |
¥228.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X56285-1g |
Methyl 5-aminoisoxazole-3-carboxylate |
1629161-40-5 | 95% | 1g |
¥2229.0 | 2024-07-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KI050-100mg |
Methyl 5-aminoisoxazole-3-carboxylate |
1629161-40-5 | 95+% | 100mg |
727CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KI050-250mg |
Methyl 5-aminoisoxazole-3-carboxylate |
1629161-40-5 | 95+% | 250mg |
1711CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KI050-50mg |
Methyl 5-aminoisoxazole-3-carboxylate |
1629161-40-5 | 95+% | 50mg |
352.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KI050-200mg |
Methyl 5-aminoisoxazole-3-carboxylate |
1629161-40-5 | 95+% | 200mg |
1026.0CNY | 2021-07-17 |
Methyl 5-aminoisoxazole-3-carboxylate Suppliers
Methyl 5-aminoisoxazole-3-carboxylate Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
Additional information on Methyl 5-aminoisoxazole-3-carboxylate
Methyl 5-aminoisoxazole-3-carboxylate (CAS No. 1629161-40-5): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 5-aminoisoxazole-3-carboxylate, identified by the chemical compound code CAS No. 1629161-40-5, represents a significant intermediate in the realm of pharmaceutical synthesis. This compound, characterized by its Methyl 5-aminoisoxazole-3-carboxylate structure, has garnered considerable attention due to its versatile applications in the development of novel therapeutic agents. The isoxazole core, a heterocyclic aromatic ring system, is well-documented for its pharmacological properties, making derivatives such as this compound invaluable in medicinal chemistry.
The utility of Methyl 5-aminoisoxazole-3-carboxylate extends across multiple domains of drug discovery and development. Its molecular framework, featuring both an amine and a carboxylate functional group, allows for facile modifications that can enhance binding affinity and metabolic stability. These attributes are particularly crucial in the design of small-molecule inhibitors targeting various biological pathways. Recent advancements in computational chemistry have further highlighted the potential of this scaffold in generating high-affinity ligands for enzymes and receptors involved in diseases ranging from cancer to inflammatory disorders.
In the context of contemporary research, Methyl 5-aminoisoxazole-3-carboxylate has been explored as a precursor in the synthesis of targeted therapeutics. For instance, studies have demonstrated its role in constructing inhibitors of kinases and proteases that play pivotal roles in cell signaling and proliferation. The adaptability of the isoxazole ring to different substitution patterns has enabled chemists to fine-tune pharmacokinetic profiles, thereby improving drug efficacy and reducing side effects. Such innovations underscore the importance of this compound as a building block in modern pharmaceutical design.
The synthesis of Methyl 5-aminoisoxazole-3-carboxylate typically involves multi-step organic transformations that highlight the ingenuity of synthetic chemists. Key steps often include cyclization reactions to form the isoxazole core, followed by functional group interconversions to introduce the amine and carboxylate moieties. Advances in green chemistry have also influenced these synthetic routes, promoting methodologies that minimize waste and enhance atom economy. These sustainable approaches align with global efforts to make pharmaceutical production more environmentally responsible.
From a biological perspective, Methyl 5-aminoisoxazole-3-carboxylate derivatives exhibit a range of activities that make them attractive candidates for further development. Preclinical studies have revealed promising results in models of neurological disorders, where modulation of neurotransmitter systems by isoxazole-based compounds has shown therapeutic potential. Additionally, its structural motif has been leveraged in designing agents that interact with bacterial enzymes, contributing to the fight against antibiotic-resistant pathogens. Such findings highlight the broad spectrum of applications enabled by this versatile intermediate.
The integration of machine learning and artificial intelligence into drug discovery has further accelerated the exploration of Methyl 5-aminoisoxazole-3-carboxylate derivatives. Predictive models have been developed to identify optimal substituents that enhance binding affinity and selectivity for target proteins. These computational tools have significantly reduced the time and cost associated with hit identification and lead optimization phases, making compounds like this one more accessible for therapeutic development. The synergy between experimental chemistry and computational methods exemplifies the dynamic nature of contemporary pharmaceutical research.
Looking ahead, the future prospects for Methyl 5-aminoisoxazole-3-carboxylate are bright, with ongoing research aimed at expanding its utility across diverse therapeutic areas. Innovations in biocatalysis and flow chemistry promise to streamline its synthesis, making it even more readily available for academic and industrial applications. Furthermore, collaborations between academia and industry are fostering novel approaches to medicinal chemistry that could unlock new therapeutic possibilities for isoxazole-based compounds.
In summary, Methyl 5-aminoisoxazole-3-carboxylate (CAS No. 1629161-40-5) stands as a cornerstone intermediate in modern pharmaceutical synthesis. Its structural versatility and functional adaptability have positioned it as a key player in drug discovery efforts targeting a wide array of diseases. As research continues to evolve, this compound will undoubtedly remain at the forefront of medicinal chemistry innovation, contributing to advancements that improve global health outcomes.
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